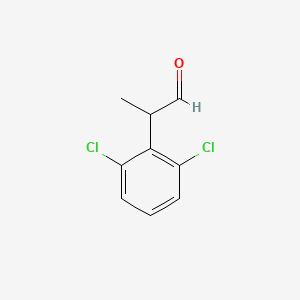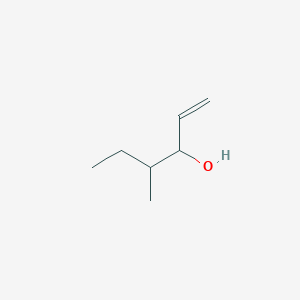
meso-Tetra(4-carboxyphenyl)porphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
meso-Tetra(4-carboxyphenyl)porphine is a complex organic compound belonging to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of meso-Tetra(4-carboxyphenyl)porphine typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a series of condensation reactions involving pyrrole and aldehyde derivatives. This step often requires acidic conditions and high temperatures to facilitate the formation of the macrocyclic structure.
Introduction of Carboxyphenyl Groups: The carboxyphenyl groups are introduced through electrophilic aromatic substitution reactions. This step involves the use of carboxylic acid derivatives and strong electrophiles to attach the carboxyphenyl groups to the porphyrin core.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
meso-Tetra(4-carboxyphenyl)porphine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles or nucleophiles, solvents like dichloromethane or acetonitrile, and catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or nitro groups .
科学研究应用
meso-Tetra(4-carboxyphenyl)porphine has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in the study of biological processes involving porphyrins, such as heme and chlorophyll functions.
Industry: Utilized in the development of photonic materials and sensors, owing to its unique photophysical properties
作用机制
The mechanism of action of meso-Tetra(4-carboxyphenyl)porphine involves its interaction with molecular targets and pathways, such as:
Photodynamic Therapy (PDT): Upon light activation, the compound generates singlet oxygen, a reactive oxygen species that can induce cell death in cancer cells.
Coordination Chemistry: The carboxyphenyl groups can coordinate with metal ions, forming metal complexes that exhibit unique electronic and catalytic properties.
相似化合物的比较
meso-Tetra(4-carboxyphenyl)porphine can be compared with other similar compounds, such as:
Tetrakis(4-carboxyphenyl)porphyrin (TCPP): Similar in structure but lacks the icosahydroporphyrin core, making it less complex and potentially less versatile.
5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin (TPPS): Contains sulfonate groups instead of carboxyphenyl groups, which can alter its solubility and reactivity.
属性
分子式 |
C48H48N4O8 |
|---|---|
分子量 |
808.9 g/mol |
IUPAC 名称 |
4-[10,15,20-tris(4-carboxyphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C48H48N4O8/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58/h1-17,19,22,24,33-44,49-52H,18,20-21,23H2,(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
InChI 键 |
XQCNJOSCPLPTCU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C(C3C=CC(N3)C(C4CCC(N4)C(C5C=CC(N5)C(C1N2)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-2-[4-(1,3-dioxolan-2-yl)phenyl]-3-phenyl-1,6-naphthyridine](/img/structure/B8702772.png)
![2-Bromo-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B8702775.png)
![2-[2-(2-chloroethoxy)ethoxy]ethyl Acetate](/img/structure/B8702789.png)

![(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ol](/img/structure/B8702798.png)



![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B8702821.png)




